Ethyl 4-bromo-3-nitrobenzoate

Description

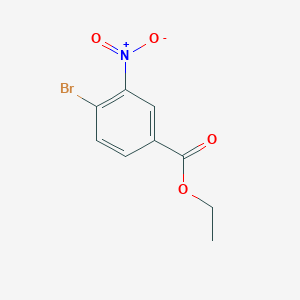

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWABKOBGQZQMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332584 | |

| Record name | ethyl 4-bromo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168473-87-8 | |

| Record name | ethyl 4-bromo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-bromo-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-bromo-3-nitrobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 168473-87-8

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of Ethyl 4-bromo-3-nitrobenzoate. We will explore its synthesis, characterization, reactivity, and applications as a pivotal intermediate in the construction of complex molecular architectures.

Core Compound Identification and Properties

This compound is a polysubstituted benzene derivative featuring an ethyl ester, a bromo group, and a nitro group. This specific arrangement of functional groups makes it a highly versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and ester groups significantly influences the reactivity of the aromatic ring and the bromo substituent.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 168473-87-8 | (General Chemical Databases) |

| Molecular Formula | C₉H₈BrNO₄ | PubChem |

| Molecular Weight | 274.07 g/mol | PubChem |

| Appearance | Yellow solid | University of Freiburg Dissertation[1] |

| Melting Point | 75-77 °C | University of Freiburg Dissertation[1] |

| XLogP3 | 2.7 | PubChem |

| Topological Polar Surface Area | 72.1 Ų | PubChem |

Synthesis and Characterization

The most direct and common route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-bromo-3-nitrobenzoic acid. This process, a classic Fischer esterification, utilizes an excess of ethanol both as a reagent and as a solvent to drive the equilibrium towards the product.

Optimized Synthesis Protocol

This protocol is adapted from a documented procedure and provides a reliable method for laboratory-scale synthesis.[1]

Reaction Scheme:

Caption: Fischer esterification of 4-bromo-3-nitrobenzoic acid.

Step-by-Step Methodology:

-

Reagent Preparation: To a solution of 4-bromo-3-nitrobenzoic acid (1.0 equiv, e.g., 10.0 g, 40.6 mmol) in absolute ethanol (e.g., 100 mL) at 0 °C, add thionyl chloride (2.0 equiv, e.g., 5.8 mL, 81.2 mmol) dropwise. The use of thionyl chloride is a common method to activate the carboxylic acid for esterification; it reacts with trace water and ethanol to form the acidic catalyst in situ.

-

Reaction Execution: Stir the reaction mixture under reflux overnight. The elevated temperature is necessary to overcome the activation energy of the reaction, and the extended time ensures maximum conversion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

To the residue, add a saturated aqueous solution of potassium carbonate (K₂CO₃) until the mixture is basic. This step neutralizes the acidic catalyst and any remaining unreacted carboxylic acid, converting it to its water-soluble carboxylate salt.

-

Extract the aqueous mixture with dichloromethane (DCM, 3x). The desired ethyl ester product is organic-soluble and will move into the DCM layer.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically obtained as a yellow solid with high purity.

-

Yield: This procedure reliably yields the product in the range of 95%.[1]

Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound. Below are the key spectroscopic data for this compound.[1]

Table 2: NMR and IR Spectroscopic Data

| Type | Data | Interpretation |

| ¹H NMR | (400 MHz, CDCl₃): δ = 8.45 (d, J = 2.1 Hz, 1H), 8.07 (dd, J = 8.4, 2.0 Hz, 1H), 7.83 (d, J = 8.4 Hz, 1H), 4.43 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H). | The three distinct aromatic protons confirm the substitution pattern. The quartet and triplet are characteristic of the ethyl group. |

| ¹³C NMR | (101 MHz, CDCl₃): δ = 163.9, 135.4, 133.5, 131.2, 126.5, 119.5, 62.2, 14.3. | Shows 8 distinct carbon signals, including the ester carbonyl (163.9 ppm) and the two aliphatic carbons of the ethyl group (62.2, 14.3 ppm). |

| FT-IR | (cm⁻¹) approx. 1730 (C=O stretch, ester), 1530 & 1350 (N-O stretch, nitro), 1600 (C=C stretch, aromatic). | These values are typical for the functional groups present and are inferred from analogous structures.[2] |

| Mass Spec. | (EI) m/z (%): 275/273 ([M]⁺, Br isotope pattern), 230/228 ([M-OEt]⁺), 202/200 ([M-CO₂Et]⁺). | The molecular ion peak shows the characteristic bromine isotope pattern. Fragmentation is expected via loss of the ethoxy or entire ethyl ester group. |

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective transformations. The bromine atom is an excellent handle for carbon-carbon bond formation via cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways for amide bond formation or diazotization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkenyl substituents at the 4-position, a key strategy in building molecular complexity for drug discovery.

Experimental Protocol: Suzuki Coupling with 3-Pyridylboronic Acid Derivative [1]

This protocol demonstrates the synthesis of a biaryl compound, a common scaffold in medicinal chemistry.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-bromo-3-nitrobenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 4-bromo-3-nitrobenzoate is a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring an ethyl ester, a bromo substituent, and a nitro group, makes it a highly versatile intermediate for organic synthesis. The strategic positioning of these functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular frameworks for drug discovery and novel materials. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering critical data and field-proven insights for researchers, chemists, and drug development professionals. We will delve into its structural characteristics, physical properties, spectroscopic signature, and essential safety protocols, ensuring a thorough understanding for its effective and safe application in a laboratory setting.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of synthetic chemistry, the efficiency with which complex target molecules can be assembled is paramount. Intermediate compounds, or building blocks, that offer multiple, orthogonally reactive sites are invaluable assets. This compound (Figure 1) is a prime example of such a scaffold.

-

The Ester Group: The ethyl ester provides a site for hydrolysis to the corresponding carboxylic acid or transesterification. It is generally stable under various reaction conditions, making it an effective protecting group for the carboxyl functionality.

-

The Bromo Substituent: The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

The Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. Furthermore, the nitro group can be readily reduced to an amine, providing a pathway to introduce a versatile amino functionality, which is a common feature in many biologically active compounds.

The interplay of these groups makes this compound a crucial precursor for synthesizing a diverse array of compounds, from pharmaceutical ingredients to specialized polymers and dyes. A thorough understanding of its physical properties is the foundation for its successful use in any synthetic campaign.

Core Physicochemical Properties

A precise knowledge of a compound's physical properties is not merely academic; it directly informs reaction setup, purification strategies, and storage protocols.

Identification and Molecular Structure

-

IUPAC Name: this compound[1]

-

Molecular Weight: 274.07 g/mol [1]

-

Structure:

Figure 1: 2D Structure of this compound

Tabulated Physical Data

The quantitative physical properties of this compound are summarized in Table 1. These values are critical for experimental design and computational modeling.

| Property | Value | Source(s) |

| Appearance | Solid, Crystalline Powder | Inferred from related compounds |

| Molecular Weight | 274.07 g/mol | PubChem[1] |

| Melting Point | Not explicitly reported in searched literature | - |

| Boiling Point (Predicted) | 333.9 °C at 760 mmHg | MOLBASE[3] |

| Density (Predicted) | 1.594 g/cm³ | MOLBASE[3] |

| Flash Point (Predicted) | 155.7 °C | MOLBASE[3] |

| XLogP3 (Predicted) | 2.7 | PubChem[1] |

Note: Experimental values for melting and boiling points are not consistently available in public databases. Predicted values should be used as estimations.

Solubility Profile: A Practical Perspective

The solubility of a reagent is a critical parameter for choosing an appropriate reaction solvent and purification method (e.g., recrystallization vs. column chromatography). The molecular structure of this compound—a largely nonpolar aromatic core with polar ester and nitro functionalities—governs its solubility.

-

High Solubility: Expected to be readily soluble in common polar aprotic and protic organic solvents such as ethanol, ethyl acetate, acetone, and chloroform. This is analogous to similar structures like ethyl 4-nitrobenzoate[4][5].

-

Limited Solubility: Expected to have very low solubility in water due to the hydrophobic nature of the brominated benzene ring[4].

-

Causality: The ethyl group and the aromatic ring contribute to its lipophilicity, favoring dissolution in organic media. While the ester and nitro groups add polarity, it is insufficient to overcome the hydrophobic character and grant significant aqueous solubility. This differential solubility is highly advantageous for workup procedures, allowing for efficient extraction from aqueous layers into an organic phase.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity and purity. While specific spectra for this exact compound are not widely published, we can predict the key features based on its structure. Several chemical suppliers and databases indicate the availability of spectral data such as NMR[6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons.

-

Aromatic Region (approx. 7.5-8.5 ppm): Three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and doublet of doublets, influenced by the electronic effects of the bromo, nitro, and ester groups.

-

Ethyl Group: A quartet (2H, -O-CH₂-CH₃) around 4.4 ppm and a triplet (3H, -O-CH₂-CH₃) around 1.4 ppm are characteristic of the ethyl ester.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon environment.

-

Carbonyl Carbon: A signal around 164-166 ppm for the ester's C=O group.

-

Aromatic Carbons: Six distinct signals in the 120-150 ppm range, with chemical shifts influenced by the attached substituents.

-

Ethyl Group Carbons: Signals around 62 ppm (-O-CH₂) and 14 ppm (-CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.

-

NO₂ Stretches: Two strong bands are expected for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹ .

-

C-O Stretch: A band in the 1100-1300 cm⁻¹ region corresponding to the ester C-O bond.

-

Aromatic C-H & C=C: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A key feature will be the isotopic pattern for bromine. The molecular ion peak will appear as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M⁺ and M+2). For this compound, these would be at m/z ≈ 273 and 275.

-

Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the ethyl group (-C₂H₅, 29 Da).

Experimental Protocols for Property Determination

To ensure scientific integrity, the physical properties of a newly synthesized or procured batch of a compound must be verified. Here are standard, self-validating protocols for key determinations.

Protocol for Melting Point Determination

The melting point is a fast and reliable indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.

Methodology:

-

Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) to ensure accuracy.

-

Sample Preparation: Place a small amount (1-2 mg) of finely powdered, dry this compound into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point.

-

Refined Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Workflow for Qualitative Solubility Assessment

This protocol provides a systematic way to build a solubility profile for the compound.

Methodology:

-

Solvent Selection: Prepare a set of vials with common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane).

-

Sample Addition: Add approximately 10 mg of this compound to 1 mL of each solvent at room temperature.

-

Observation: Vortex each vial for 30 seconds. Observe and classify the solubility:

-

Soluble: The solid completely dissolves to give a clear solution.

-

Partially Soluble: Some solid remains, but a significant amount has dissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): For samples that are partially soluble or insoluble, gently warm the vial to observe if solubility increases with temperature.

-

Documentation: Record all observations in a laboratory notebook.

Safety, Handling, and Storage

Safe handling is the most critical aspect of laboratory work. The information provided here is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

Hazard Identification

Based on aggregated GHS data, this compound is classified with the following hazards:

-

H315: Causes skin irritation [1].

-

H319: Causes serious eye irritation [1].

-

H335: May cause respiratory irritation [1].

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Storage Recommendations

Proper storage is essential to maintain the compound's integrity and ensure safety.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[7].

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

-

Temperature: Recommended storage is often at room temperature or refrigerated (2-8°C) for long-term stability[7].

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the synthetic versatility afforded by its distinct functional groups. This guide has provided a detailed overview of its core physical properties, from its molecular identity and solubility to its spectroscopic characteristics. The experimental protocols and safety guidelines included serve as a practical resource for researchers. By understanding and applying this fundamental physicochemical knowledge, scientists and drug development professionals can confidently and safely leverage this compound to its full potential in the synthesis of novel and impactful molecules.

References

- MOLBASE. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458966, this compound.

- The Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry.

- Chemsrc. (2025). CAS#: 347852-72-6 | 4-Bromo-3-bromomethyl-benzoic acid ethyl ester.

- Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate.

- Autech Industry Co., Limited. (n.d.). CAS NO. 168473-87-8 | this compound.

- The Royal Society of Chemistry. (2014). Supporting Information for an article.

- CP Lab Safety. (n.d.). This compound, min 97%, 100 grams.

- ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69261, Ethyl 3-nitrobenzoate.

- PubChemLite. (n.d.). This compound (C9H8BrNO4).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- ChemBK. (2024). Ethyl 4-nitrobenzoate.

- Scientific Research Publishing. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736829, Mthis compound.

Sources

- 1. This compound | C9H8BrNO4 | CID 458966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethyl 4-bromo-3-nitrobenzoate168473-87-8,Purity96%_COMBI-BLOCKS [molbase.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. This compound(168473-87-8) 1H NMR [m.chemicalbook.com]

- 7. 168473-87-8|this compound|BLD Pharm [bldpharm.com]

Introduction to Ethyl 4-bromo-3-nitrobenzoate: A Versatile Synthetic Building Block

An In-Depth Technical Guide to the Molecular Weight of Ethyl 4-bromo-3-nitrobenzoate

Abstract: This technical guide provides a comprehensive analysis of this compound, a pivotal intermediate in modern organic synthesis and drug discovery. The document moves beyond a simple statement of its molecular weight to explore the fundamental importance of this property, detailing the experimental methodologies used for its precise determination and structural confirmation. We will delve into the causality behind analytical choices, presenting a self-validating workflow that integrates mass spectrometry, NMR spectroscopy, and chromatography. This guide is intended for researchers, medicinal chemists, and process development scientists who utilize substituted nitroaromatic compounds as foundational building blocks for complex molecular architectures.

This compound is a substituted aromatic ester that serves as a highly versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its structure is strategically functionalized with three key groups: an ethyl ester, a bromo substituent, and a nitro group. This arrangement provides multiple reactive sites, allowing for sequential and regioselective chemical transformations.

The bromine atom is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amine, which is a common precursor for the synthesis of amides, ureas, and heterocyclic systems frequently found in biologically active molecules.[1][2] The ethyl ester provides a site for hydrolysis or amidation. This trifecta of reactivity makes this compound a valuable starting material in multi-step synthetic campaigns. An accurate understanding of its fundamental properties, beginning with its molecular weight, is the cornerstone of its effective utilization.

Core Physicochemical Properties

The molecular weight of a compound is a critical parameter that underpins all stoichiometric calculations, reaction monitoring, and analytical characterizations. For this compound, it is essential to distinguish between the average molecular weight (based on the natural isotopic abundance of its constituent elements) and the monoisotopic mass (based on the most abundant isotope of each element), as the latter is what is precisely measured in high-resolution mass spectrometry.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 168473-87-8 | [3][4][5][6] |

| Molecular Formula | C₉H₈BrNO₄ | [3][4] |

| Molecular Weight | 274.07 g/mol | [3][5][6][7] |

| Monoisotopic Mass | 272.96367 Da | [3] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)[O-] | [3][8] |

The Imperative of Molecular Weight in Research and Development

In the context of drug development and synthetic chemistry, molecular weight is not merely a number; it is a foundational descriptor that influences everything from reaction efficiency to biological activity.

-

Stoichiometric Precision: All synthetic protocols rely on the precise molar ratios of reactants, catalysts, and reagents. An accurate molecular weight is non-negotiable for calculating these quantities, directly impacting reaction yield, purity, and reproducibility.

-

Confirmation of Identity: Experimental determination of molecular weight via mass spectrometry is the primary method for confirming that a synthetic reaction has produced the desired product. A discrepancy between the expected and measured mass immediately signals a potential issue, such as an incomplete reaction, an unexpected side product, or sample contamination.

-

Physicochemical and Pharmacokinetic Properties: In drug discovery, molecular weight is a key component of predictive models for absorption, distribution, metabolism, and excretion (ADME). For instance, it is one of the five parameters in Lipinski's Rule of Five, a guideline used to assess the druglikeness of a chemical compound.

Experimental Workflow for Molecular Weight Determination and Structural Validation

A robust characterization of this compound involves a multi-pronged analytical approach. This ensures not only that the mass is correct but also that the mass corresponds to the correct molecular structure. This constitutes a self-validating system where orthogonal techniques provide complementary evidence.

Primary Determination via Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular mass of a compound. It functions by ionizing molecules and then measuring their mass-to-charge ratio (m/z).

Causality of Method Selection: Electrospray Ionization (ESI) is the preferred method for a molecule like this compound. It is a "soft" ionization technique that typically keeps the molecule intact, primarily forming protonated adducts ([M+H]⁺) or sodium adducts ([M+Na]⁺). This avoids fragmentation, providing a clear signal for the molecular ion and a direct reading of its mass.

Step-by-Step Protocol for ESI-MS Analysis:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL.

-

Instrumentation Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

-

Infusion: Infuse the diluted sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Interpretation: Analyze the resulting spectrum. For this compound (Monoisotopic Mass ≈ 272.96 Da), expect to observe the following major ions:

-

[M+H]⁺: at m/z ≈ 273.97

-

[M+Na]⁺: at m/z ≈ 295.95[8]

-

Isotopic Pattern: A crucial point of validation is the characteristic isotopic pattern for a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by approximately 2 Da. Observing this doublet is a definitive confirmation of the presence of a single bromine atom.

-

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Structural Confirmation with Orthogonal Methods

While MS confirms the mass, it does not definitively confirm the isomeric structure. Therefore, complementary techniques are required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical structure, connectivity, and chemical environment of the hydrogen and carbon atoms. The resulting spectrum for this compound would be expected to show distinct signals for the aromatic protons, the ethyl group's methylene (CH₂) and methyl (CH₃) protons, and all nine unique carbon atoms. This confirms the specific arrangement of the bromo, nitro, and ester groups on the benzene ring, validating that the mass measured by MS corresponds to the correct isomer. Spectroscopic data for this compound, including ¹H NMR, is available for reference.[9]

-

High-Performance Liquid Chromatography (HPLC): This technique is essential for assessing the purity of the sample. A pure sample will ideally show a single, sharp peak. Impurities would appear as additional peaks, which could complicate MS and NMR analysis. Coupling HPLC with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS) allows for the simultaneous assessment of purity and confirmation of the molecular weight of the main component. A standard reversed-phase HPLC method can be used for this analysis.[10]

Caption: Integrated workflow for purity and structural validation.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

-

Causes skin irritation (H315)[3]

-

Causes serious eye irritation (H319)[3]

-

May cause respiratory irritation (H335)[3]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Store in a cool, dry place in a tightly sealed container.[6]

Conclusion

The molecular weight of this compound is 274.07 g/mol (monoisotopic mass: 272.96367 Da).[3][7] This value is more than a mere physical constant; it is a critical enabler for its use in synthetic chemistry and drug discovery. The accurate determination of this property, validated by a robust workflow combining mass spectrometry with orthogonal techniques like NMR and HPLC, ensures the integrity and reproducibility of scientific research. For any scientist utilizing this versatile building block, a thorough understanding and experimental verification of its molecular weight is the first and most crucial step toward successful innovation.

References

- CP Lab Safety.

- PubChem.

- ChemUniverse.

- Autechaux Industries.

- PubChemLite.

- Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene?

- Quora.

- Organic Syntheses.

- SIELC Technologies.

Sources

- 1. innospk.com [innospk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C9H8BrNO4 | CID 458966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 168473-87-8|this compound|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. PubChemLite - this compound (C9H8BrNO4) [pubchemlite.lcsb.uni.lu]

- 9. This compound(168473-87-8) 1H NMR spectrum [chemicalbook.com]

- 10. Ethyl 4-nitrobenzoate | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Ethyl 4-bromo-3-nitrobenzoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-bromo-3-nitrobenzoate, a key chemical intermediate. We will delve into its molecular structure, physicochemical properties, synthetic routes, and critical role as a building block in the development of novel therapeutic agents. This document is designed to serve as a practical resource, combining established chemical principles with actionable protocols and expert insights for laboratory application.

Core Molecular Identity and Properties

This compound is a disubstituted aromatic ester. Its structure is characterized by a benzene ring functionalized with a bromo group, a nitro group, and an ethyl ester moiety. The strategic placement of these groups, particularly the electron-withdrawing nitro group and the reactive bromo substituent, makes it a highly versatile intermediate in organic synthesis.

Molecular Formula: C₉H₈BrNO₄

Molecular Weight: 274.07 g/mol

CAS Number: 168473-87-8

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. Below is a summary of its key characteristics.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₈BrNO₄ | - |

| Molecular Weight | 274.07 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Appearance | Expected to be a white to off-white or pale yellow solid | Based on analogous compounds[1] |

| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol. | Inferred from typical organic esters |

| Boiling Point | >300 °C (estimated) | Extrapolated from similar structures |

| Melting Point | Not consistently reported, but expected to be a crystalline solid at room temperature. | Analogy to mthis compound (102-103 °C)[1] |

Strategic Synthesis of this compound

There are two primary and logically sound pathways for the synthesis of this compound. The choice of route often depends on the availability and cost of the starting materials.

-

Route A: Fischer Esterification of 4-bromo-3-nitrobenzoic acid.

-

Route B: Electrophilic Nitration of Ethyl 4-bromobenzoate.

Synthesis Route A: Fischer Esterification

This is a classic and reliable method involving the acid-catalyzed reaction between 4-bromo-3-nitrobenzoic acid and ethanol. The reaction is an equilibrium process, and to achieve a high yield, it is typically driven to completion by using a large excess of the alcohol (ethanol) or by removing the water as it is formed.[2][3][4]

Caption: Workflow for Fischer Esterification Synthesis.

Self-Validating Experimental Protocol (Representative):

This protocol is adapted from established procedures for the esterification of similar substituted benzoic acids.[5]

-

Reaction Setup: To a solution of 4-bromo-3-nitrobenzoic acid (e.g., 10 g, 40.6 mmol) in anhydrous ethanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise while stirring.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (approx. 500 mL). A precipitate should form. Cautiously neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Synthesis Route B: Electrophilic Nitration

This route begins with the commercially available Ethyl 4-bromobenzoate. The ester group is a meta-director and deactivating, while the bromo group is an ortho-, para-director and deactivating. In this case, the directing effects conflict. However, the position ortho to the bromine and meta to the ester (the C3 position) is the most favorable site for nitration, leading to the desired product.[6][7][8]

Caption: Workflow for Electrophilic Nitration Synthesis.

Self-Validating Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (e.g., 50 mL). Cool the acid to 0 °C.

-

Substrate Addition: Slowly add Ethyl 4-bromobenzoate (e.g., 10 g, 43.6 mmol) to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (approx. 5 mL) to concentrated sulfuric acid (approx. 10 mL) in a separate flask, keeping it cool. Add this nitrating mixture dropwise to the solution of the ester over 30-60 minutes, maintaining the reaction temperature between 0 and 10 °C.

-

Reaction Time: Stir the mixture at low temperature for an additional 1-2 hours after the addition is complete.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. A solid precipitate of the product will form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude product can then be purified by recrystallization, typically from ethanol, to yield pure this compound.

Spectroscopic Characterization (Predicted)

While a publicly available, verified spectrum for this specific compound is not readily accessible, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its constituent parts and data from closely related analogs such as ethyl 4-bromobenzoate, ethyl 3-nitrobenzoate, and mthis compound.[9][10][11]

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 8.2-8.4 ppm (d, 1H): A doublet corresponding to the proton at C2 (ortho to the ester, meta to the bromine). It is the most deshielded aromatic proton due to its proximity to the nitro and ester groups.

-

δ 8.0-8.2 ppm (dd, 1H): A doublet of doublets for the proton at C6 (ortho to the ester, meta to the nitro group).

-

δ 7.8-7.9 ppm (d, 1H): A doublet for the proton at C5 (ortho to the bromine, meta to the ester).

-

δ 4.4-4.5 ppm (q, 2H): A quartet for the methylene (-CH₂-) protons of the ethyl group, split by the adjacent methyl group.

-

δ 1.4-1.5 ppm (t, 3H): A triplet for the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene group.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~164 ppm: Carbonyl carbon of the ester.

-

δ ~150 ppm: C3 carbon attached to the nitro group.

-

δ ~136 ppm: C6 aromatic carbon.

-

δ ~133 ppm: C1 aromatic carbon (ipso- to the ester).

-

δ ~130 ppm: C2 aromatic carbon.

-

δ ~128 ppm: C5 aromatic carbon.

-

δ ~122 ppm: C4 carbon attached to the bromine.

-

δ ~62 ppm: Methylene carbon (-CH₂-) of the ethyl group.

-

δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl group.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its value lies in the orthogonal reactivity of its functional groups. Substituted nitroaromatic compounds are foundational in the synthesis of a wide range of pharmaceuticals and agrochemicals.[12]

-

Synthesis of Heterocycles: The compound is a precursor for various heterocyclic systems. For example, the nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form benzimidazoles, benzothiazoles, or quinazolines—scaffolds common in medicinal chemistry.[13][14][15]

-

Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise and efficient introduction of carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures required for modern drug candidates.

-

Antimicrobial and Antiparasitic Agents: The broader class of nitro-substituted benzothiazoles and related heterocycles, often synthesized from intermediates like this compound, has shown promise as potent antimicrobial and antimalarial agents.[13] The nitroaromatic moiety itself is a known pharmacophore in certain classes of antibiotics and antiparasitic drugs.[12]

The reduction of the nitro group to an amine is a particularly powerful transformation. For instance, the resulting ethyl 3-amino-4-bromobenzoate opens up a vast chemical space for further derivatization via amide bond formation, diazotization, or other amine-specific chemistries. A reliable method for reducing aromatic nitro groups in the presence of other reducible functionalities like esters involves using metals such as indium with ammonium chloride in aqueous ethanol, which is an environmentally safer alternative to catalytic hydrogenation.[16]

Conclusion

This compound is a high-value chemical intermediate with a well-defined structure and predictable reactivity. Its synthesis is achievable through robust and scalable methods like Fischer esterification or electrophilic nitration. For researchers in drug discovery, this compound offers two distinct and highly useful reactive sites—the bromo group for cross-coupling and the nitro group for reduction and subsequent functionalization. This dual reactivity makes it an indispensable tool for the efficient construction of complex heterocyclic systems and other scaffolds of significant therapeutic interest.

References

- MOLBASE. (n.d.). 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.

- MOLBASE. (n.d.). diethyl tetrahydro-4H-pyran-4,4-dicarboxylate 5382-77-4.

- Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.

- ResearchGate. (n.d.). Synthesis of 2-substituted nitro-and aminobenzothiazoles and....

- Chemsrc. (2025). CAS#:347852-72-6 | 4-Bromo-3-bromomethyl-benzoic acid ethyl ester.

- Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa.

- Gopiwad, P. (2025). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.

- Motherthem. (n.d.). 4-溴-3-硝基苯乙酸乙酯.

- MOLBASE. (n.d.). This compound 168473-87-8.

- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

- Nishino, S. F., & Spain, J. C. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.

- Khan, K. M., et al. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate.

- Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.

- Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions.

- Banik, B. K., et al. (n.d.). ethyl 4-aminobenzoate. Organic Syntheses Procedure.

- Chemistry LibreTexts. (2023). Fischer Esterification.

- PubChem - NIH. (n.d.). Ethyl 3-nitrobenzoate.

- Chemistry university. (2021). Fischer Esterification. YouTube.

- The Royal Society of Chemistry. (2014). Supporting information.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- PrepChem.com. (n.d.). Synthesis of ethyl 2-bromo-3-hydroxy-4-nitrobenzoate.

- ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- CDC Stacks. (n.d.). Supporting Information.

- Chegg.com. (2023). Solved 2. You perform a Nitration reaction with Ethyl.

- The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube.

Sources

- 1. molbase.com [molbase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rjptonline.org [rjptonline.org]

- 15. researchgate.net [researchgate.net]

- 16. orgsyn.org [orgsyn.org]

A Technical Guide to Ethyl 4-bromo-3-nitrobenzoate: Synthesis, Characterization, and Applications for Drug Development Professionals

Abstract: Ethyl 4-bromo-3-nitrobenzoate is a pivotal intermediate in modern organic synthesis, valued for its trifunctional molecular architecture. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, and synthesis. We detail a validated protocol for its preparation via esterification and discuss the strategic synthesis of its precursor, 4-bromo-3-nitrobenzoic acid. Furthermore, this document outlines the standard analytical techniques for its characterization, explores its versatile applications in medicinal chemistry and drug development, and provides essential safety and handling protocols. This guide serves as a comprehensive resource for researchers and scientists leveraging this compound as a strategic building block for complex molecular targets.

Introduction and Nomenclature

This compound is a substituted aromatic compound that serves as a highly versatile building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its utility stems from the presence of three distinct functional groups—an ester, a bromine atom, and a nitro group—which offer orthogonal reactivity for sequential chemical modifications. The bromine atom is amenable to various cross-coupling reactions, the nitro group can be readily reduced to an amine for further derivatization, and the ester provides a handle for hydrolysis or amidation.[1] This trifecta of reactivity makes it an invaluable scaffold for constructing diverse molecular libraries in drug discovery campaigns.

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[4] It is systematically named by identifying the parent benzoic acid, noting the substituents at positions 3 (nitro) and 4 (bromo), and specifying the ethyl group of the ester function.

Physicochemical and Structural Properties

The physical and structural characteristics of this compound are fundamental to its handling, reactivity, and analytical identification. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 168473-87-8 | [4] |

| Molecular Formula | C₉H₈BrNO₄ | [4][5] |

| Molecular Weight | 274.07 g/mol | [4] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)[O-] | [4][5] |

| InChIKey | HWABKOBGQZQMAL-UHFFFAOYSA-N | [4][5] |

| Appearance | Expected to be a solid at room temperature | [1] |

| Melting Point | 102-103 °C (for the methyl ester analog) | [1] |

| Boiling Point | ~320.9 °C (for the methyl ester analog) | [1] |

Synthesis and Mechanistic Insights

The most direct and common synthesis of this compound is through the esterification of its corresponding carboxylic acid, 4-bromo-3-nitrobenzoic acid. This precursor itself is typically synthesized from more readily available starting materials like toluene or bromobenzene.

Synthesis of Precursor: 4-Bromo-3-nitrobenzoic Acid

A robust synthetic route begins with a common starting material and leverages well-understood aromatic substitution reactions. The directing effects of the substituents are critical in achieving the desired regiochemistry.

Sources

Hazards and Toxicity of Ethyl 4-bromo-3-nitrobenzoate: A Proactive Risk Management Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unknowns

Ethyl 4-bromo-3-nitrobenzoate (CAS No. 168473-87-8) is a substituted aromatic compound utilized as a building block in organic synthesis.[1][2] Its molecular structure, featuring a halogenated and nitrated benzene ring, suggests potential for biological activity and, consequently, inherent toxicity. For researchers in drug development and chemical synthesis, a thorough understanding of its hazard profile is not merely a regulatory formality but a cornerstone of safe and effective research.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It provides a deeper, field-proven perspective on risk assessment and management for a compound whose toxicological profile has not been fully investigated.[3] The core principle of this document is proactive caution: in the absence of comprehensive data, we must treat the substance as potentially hazardous and implement robust control measures. This guide explains the causality behind recommended safety protocols, empowering scientists to make informed decisions that ensure laboratory safety and data integrity.

Chemical and Physical Identity

A precise understanding of a compound's physical properties is fundamental to predicting its behavior in a laboratory setting, from storage and handling to potential exposure routes.

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Table 1: Physicochemical and Identifier Summary

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 168473-87-8 | [1][2] |

| Molecular Formula | C₉H₈BrNO₄ | [1][2] |

| Molecular Weight | 274.07 g/mol | [1] |

| Appearance | Solid (form may vary) | [3] |

| Melting Point | 56 - 59 °C | [3] |

| Flash Point | > 110 °C | [3] |

| Incompatible Materials | Strong oxidizing agents, Strong acids | [4][5] |

GHS Hazard Classification and Toxicological Profile

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For this compound, the classifications point toward significant irritant properties.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | Irritant | [1][6] |

| Serious Eye Damage/Irritation (Category 2/2A) | H319: Causes serious eye irritation | Warning | Irritant | [1][6] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | Irritant | [1][6] |

Summary of Toxicological Data

A critical finding from a review of available safety literature is the lack of comprehensive toxicological data .[3] Key metrics such as acute oral, dermal, or inhalation LD₅₀/LC₅₀ values are not available.[7] Furthermore, there is no published data on carcinogenicity, mutagenicity, or reproductive toxicity.[3][8]

Expert Insight: This data gap is not an indication of safety. For drug development professionals, an uncharacterized compound must be handled with an elevated level of caution, assuming a higher hazard potential until proven otherwise. The known irritant properties likely stem from the electrophilic nature of the aromatic ring, which is enhanced by the nitro- and bromo- substituents, allowing it to react with biological nucleophiles in the skin, eyes, and respiratory tract.

Occupational Safety and Risk Management Protocols

A proactive safety culture is built on robust, well-understood protocols. The following sections detail the necessary procedures for minimizing exposure and managing risks associated with this compound.

Diagram: Proactive Risk Assessment Workflow

Caption: Logical workflow for risk assessment before handling the compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation: All handling of solid this compound that could generate dust, or any work with its solutions, must be conducted in a certified chemical fume hood.[9][10] Local exhaust ventilation should be used to control airborne levels.[9]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly in any laboratory where this compound is stored or handled.[4][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the known hazards.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[9] A face shield should be worn in situations with a higher risk of splashing or dust generation.[11]

-

Skin Protection: An appropriately sized, buttoned lab coat must be worn. Protective gloves (e.g., nitrile rubber) are required.[9][11] Gloves should be inspected before use and changed immediately if contamination is suspected.

-

Respiratory Protection: If dust is generated outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator is necessary.

Protocol 1: Standard Operating Procedure (SOP) for Safe Handling

-

Pre-Handling Verification: Confirm that the chemical fume hood is operational. Ensure an appropriate chemical spill kit is available. Don all required PPE (lab coat, goggles, nitrile gloves).

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds.

-

In Solution: When preparing solutions, add the solid slowly to the solvent to avoid splashing. Ensure the vessel is appropriately labeled.

-

Post-Handling: After handling, wipe down the work surface in the fume hood. Remove gloves and wash hands thoroughly with soap and water.[3][9]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials like strong oxidizing agents.[9][11]

Emergency and First Aid Procedures

Rapid and correct response to an exposure is critical to minimizing harm.

Diagram: Emergency Response Decision Tree

Caption: Decision-making guide for exposure or spill incidents.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][12] Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing.[12] Flush the affected skin with plenty of soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air at once.[9][12] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Protocol 2: Spill Management Procedure

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or outside of a fume hood.

-

Control: If safe to do so, prevent further spread. Do not attempt to clean up a large spill without appropriate training and PPE.

-

Cleanup (Small Spill in Fume Hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9] Avoid generating dust.

-

Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous chemical waste according to institutional and local regulations.[7]

Environmental Fate and Disposal

The environmental toxicity and persistence of this compound are largely unknown.[7] Due to the presence of a halogen and a nitro group, degradation may be slow, and bioaccumulation potential cannot be ruled out.

Disposal: This material must be disposed of as hazardous waste.[7] It should be sent to a licensed chemical destruction facility.[7] Do not allow the material to enter waterways or sewer systems.[7] All contaminated packaging should be triple-rinsed and disposed of according to the same protocols.[7]

Conclusion

This compound is a valuable reagent whose hazard profile is defined by its confirmed irritant properties and a significant lack of comprehensive toxicological data. For the research scientist, this necessitates a risk management strategy grounded in the principle of proactive caution. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, the risks associated with this compound can be effectively managed. The true measure of expertise in the laboratory is not only in the successful synthesis of novel compounds but in the unwavering commitment to the safety of oneself and one's colleagues.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458966, this compound.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%.

- Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736829, Mthis compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21729626, Ethyl 4-bromo-3-methylbenzoate.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%.

- PubChemLite. (n.d.). This compound (C9H8BrNO4).

- Intermountain Health. (n.d.). First Aid: Chemical Exposure.

- Scirp.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation.

- CP Lab Safety. (n.d.). This compound, min 97%, 100 grams.

Sources

- 1. This compound | C9H8BrNO4 | CID 458966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Mthis compound | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-bromo-3-nitrobenzoate from 4-bromobenzoic Acid

This guide provides a comprehensive, technically detailed overview of the two-step synthesis of Ethyl 4-bromo-3-nitrobenzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis begins with the electrophilic nitration of 4-bromobenzoic acid, followed by the Fischer-Speier esterification of the resulting 4-bromo-3-nitrobenzoic acid. This document is intended for an audience of researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles and practical insights essential for successful and safe execution.

Strategic Overview: A Two-Step Synthetic Approach

The transformation of 4-bromobenzoic acid into this compound is efficiently achieved through a sequential two-reaction process. This strategy is dictated by the directing effects of the substituents on the aromatic ring and the reactivity of the carboxylic acid functional group.

-

Nitration: The first step involves the introduction of a nitro (-NO₂) group onto the 4-bromobenzoic acid backbone via an electrophilic aromatic substitution reaction. The regioselectivity of this step is critical and is governed by the existing bromo and carboxyl substituents.

-

Esterification: The second step converts the carboxylic acid moiety of the nitrated intermediate into an ethyl ester through an acid-catalyzed reaction with ethanol.

This sequence is logical because attempting esterification first would make the subsequent nitration more complex. The direct nitration of 4-bromobenzoic acid is a well-established and regioselective process.[1][2]

Caption: Overall workflow for the synthesis of this compound.

Part 1: Electrophilic Nitration of 4-Bromobenzoic Acid

This initial step is a classic example of electrophilic aromatic substitution, where a nitro group is installed on the aromatic ring.

Principle and Mechanistic Insight

The nitration of an aromatic ring is achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][4] Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[5]

The core of this transformation lies in understanding the directing effects of the substituents already present on the benzene ring.

-

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature (both by induction and resonance).

-

Bromo Group (-Br): This halogen is deactivating due to its inductive electron-withdrawing effect but is an ortho, para-director because of its ability to donate lone-pair electron density via resonance, which stabilizes the arenium ion intermediate.

When both groups are present, their directing effects are considered. The carboxyl group directs the incoming electrophile to the positions meta to it (positions 3 and 5). The bromo group directs to the positions ortho (position 3) and para (position unavailable) to it. Both groups direct the incoming nitro group to the same position: carbon 3. This convergence of directing effects leads to a highly regioselective reaction, yielding 4-bromo-3-nitrobenzoic acid as the major product.[1][6] Steric hindrance from the bulky carboxylic acid group further disfavors substitution at the 2-position.[6]

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental Protocol: Nitration

Safety First: This procedure involves highly corrosive and strong oxidizing acids. Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).[7][8][9] An eyewash station and safety shower must be readily accessible.[10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 4-bromobenzoic acid.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the flask with continuous stirring until the solid is fully dissolved. Maintain the temperature below 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be pre-chilled in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-bromobenzoic acid. The rate of addition must be controlled to keep the internal temperature of the reaction below 15 °C. Vigorous stirring is essential to ensure proper mixing and heat dissipation.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the bath and let the reaction proceed at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture slowly over a large volume of crushed ice with stirring. The crude product will precipitate as a pale yellow solid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. The crude 4-bromo-3-nitrobenzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water). Dry the purified product in a vacuum oven.

| Parameter | Value/Condition | Rationale |

| Starting Material | 4-Bromobenzoic Acid | Substrate for nitration. |

| Reagents | Conc. H₂SO₄, Conc. HNO₃ | H₂SO₄ acts as a catalyst to generate the NO₂⁺ electrophile from HNO₃.[4][5] |

| Temperature | 0-15 °C | Controls the reaction rate and prevents unwanted side reactions and di-nitration. |

| Workup | Quenching on ice | Precipitates the organic product, which is insoluble in the cold aqueous acidic medium. |

| Purification | Recrystallization | Removes unreacted starting material and soluble impurities. |

Characterization of 4-bromo-3-nitrobenzoic acid

The identity and purity of the intermediate product should be confirmed before proceeding.

-

Melting Point: The purified product should have a sharp melting point. The reported range is 215-218 °C.[11]

-

IR Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (around 1530 and 1350 cm⁻¹).[12][13]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can confirm the regiochemistry of the substitution.

Part 2: Fischer-Speier Esterification

With the nitrated intermediate in hand, the next step is the conversion of the carboxylic acid to an ethyl ester.

Principle and Mechanistic Insight

Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[14] The reaction is an equilibrium process. To drive the reaction toward the ester product, a large excess of the alcohol (ethanol in this case) is typically used, and/or the water formed as a byproduct is removed.[15]

The mechanism involves several key steps:

-

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This greatly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, making it a good leaving group (water).

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[16]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Esterification

Safety First: Ethanol is flammable; ensure no open flames are nearby. The use of a strong acid catalyst requires the same PPE as in Part 1.

-

Reaction Setup: In a round-bottom flask, suspend the 4-bromo-3-nitrobenzoic acid in a large excess of absolute ethanol.

-

Catalyst Addition: While stirring, cautiously add a catalytic amount (e.g., 3-5 mol%) of concentrated sulfuric acid to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction should be maintained at reflux for several hours (typically 4-8 hours) or until TLC analysis indicates the consumption of the starting material.

-

Workup: After cooling to room temperature, reduce the volume of the reaction mixture using a rotary evaporator to remove most of the excess ethanol.

-

Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent (like ethanol) or by column chromatography on silica gel if necessary.

| Parameter | Value/Condition | Rationale |

| Starting Material | 4-Bromo-3-nitrobenzoic Acid | The substrate for esterification. |

| Reagents | Absolute Ethanol, Conc. H₂SO₄ | Ethanol is both the reactant and the solvent. H₂SO₄ is the acid catalyst.[14] |

| Condition | Reflux | Provides the necessary activation energy and increases the reaction rate. |

| Workup | NaHCO₃ wash | Neutralizes the acidic catalyst and removes unreacted starting material. |

| Purification | Recrystallization/Chromatography | Isolates the pure ester product from byproducts and impurities. |

Characterization of this compound

Final product analysis is crucial to confirm its structure and purity.

-

Physical Appearance: A white to light yellow solid.

-

Melting Point: A sharp melting point indicates high purity.

-

IR Spectroscopy: The spectrum will show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of C-O ester stretches (around 1100-1300 cm⁻¹). The C=O stretch will remain (around 1720 cm⁻¹) as will the N-O stretches.

-

NMR Spectroscopy:

-

¹H NMR: Will show a characteristic triplet and quartet for the ethyl group (-OCH₂CH₃) in addition to the signals for the aromatic protons.

-

¹³C NMR: Will confirm the presence of the ethyl group carbons and the shift of the carbonyl carbon signal. Spectroscopic data for the final product is available in chemical databases for comparison.[17][18]

-

| Product Property | Expected Value |

| Molecular Formula | C₉H₈BrNO₄[19] |

| Molecular Weight | 274.07 g/mol [18] |

| ¹H NMR (CDCl₃) | Signals for ethyl group (quartet ~4.4 ppm, triplet ~1.4 ppm) and aromatic protons. |

| ¹³C NMR (CDCl₃) | Signals for ester carbonyl (~164 ppm), aromatic carbons, and ethyl carbons. |

Conclusion

The synthesis of this compound from 4-bromobenzoic acid is a robust and instructive two-step process that relies on fundamental principles of organic chemistry. The success of the synthesis hinges on a clear understanding of electrophilic substitution directing effects and the equilibrium nature of Fischer esterification. Careful control of reaction conditions, adherence to safety protocols, and diligent purification and characterization are paramount for obtaining a high yield of the pure target compound, ready for its application in advanced research and development.

References

- Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.

- Morsch, L. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts.

- Chemistry Steps. Nitration of Benzene.

- Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration.

- Wikipedia. Electrophilic aromatic substitution.

- Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene?

- Belkov, M. V., et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate.

- ChemBK. 4-BROMO-3-NITROBENZOIC ACID.

- University of California. NITRIC ACID SAFETY.

- Columbus Chemical Industries. (2022, May 12). Safety Data Sheet: Sulfuric Acid / Nitric Acid 98.8 : 1.2.

- Doc Brown's Chemistry. Infrared spectrum of benzoic acid.

- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.

- Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?

- Homework.Study.com. What is the major product in nitration of 4 Bromo benzoic acid?

- Carl ROTH. Safety Data Sheet: Nitric acid.

- Wikipedia. Fischer–Speier esterification.

- Royal Society of Chemistry. Supporting Information for Catalysis Science & Technology.

- Homework.Study.com. Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and...

- Studylib. Improved Fischer Esterification of Substituted Benzoic Acid under...

- CP Lab Safety. This compound, min 97%, 100 grams.

- PubChem. This compound.

Sources

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 6. homework.study.com [homework.study.com]

- 7. ehs.washington.edu [ehs.washington.edu]

- 8. quora.com [quora.com]

- 9. carlroth.com [carlroth.com]

- 10. ehs.com [ehs.com]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 15. studylib.net [studylib.net]

- 16. homework.study.com [homework.study.com]

- 17. This compound(168473-87-8) 1H NMR [m.chemicalbook.com]

- 18. This compound | C9H8BrNO4 | CID 458966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. calpaclab.com [calpaclab.com]

Starting materials for Ethyl 4-bromo-3-nitrobenzoate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-3-nitrobenzoate: Starting Materials and Synthetic Strategies

Introduction

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Its molecular architecture, featuring a strategically substituted benzene ring, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern the synthesis.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and industrially viable method for the synthesis of this compound commences with 4-bromobenzoic acid . This approach is favored due to the ready availability of the starting material and the high efficiency of the subsequent transformations. The synthesis unfolds in two sequential steps:

-

Electrophilic Aromatic Substitution (Nitration): The introduction of a nitro group onto the benzene ring of 4-bromobenzoic acid.

-

Esterification: The conversion of the resulting carboxylic acid to its corresponding ethyl ester.

This strategic sequence is dictated by the directing effects of the substituents on the aromatic ring, a fundamental concept in organic chemistry.